molecular formula C14H27N3O2 B13603114 tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate

tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate

Cat. No.: B13603114
M. Wt: 269.38 g/mol
InChI Key: FWXFHIGFBZXEOP-LLVKDONJSA-N
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Description

tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable piperidinyl and pyrrolidinyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at a controlled temperature .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme-substrate interactions and receptor-ligand binding .

Medicine: It is explored for its potential therapeutic effects and as a precursor for the synthesis of drug candidates .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling cascades .

Comparison with Similar Compounds

  • tert-butylN-[(3R)-1-(piperidin-3-yl)pyrrolidin-3-yl]carbamate
  • tert-butylN-[(3R)-1-(piperidin-2-yl)pyrrolidin-3-yl]carbamate
  • tert-butylN-[(3R)-1-(piperidin-5-yl)pyrrolidin-3-yl]carbamate

Uniqueness: tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H27N3O2

Molecular Weight

269.38 g/mol

IUPAC Name

tert-butyl N-[(3R)-1-piperidin-4-ylpyrrolidin-3-yl]carbamate

InChI

InChI=1S/C14H27N3O2/c1-14(2,3)19-13(18)16-11-6-9-17(10-11)12-4-7-15-8-5-12/h11-12,15H,4-10H2,1-3H3,(H,16,18)/t11-/m1/s1

InChI Key

FWXFHIGFBZXEOP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN(C1)C2CCNCC2

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2CCNCC2

Origin of Product

United States

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